Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine
CAS No.: 179056-49-6
Cat. No.: VC11689967
Molecular Formula: C16H22N4
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179056-49-6 |
|---|---|
| Molecular Formula | C16H22N4 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | N-[[4-(triazol-2-yl)phenyl]methyl]cycloheptanamine |
| Standard InChI | InChI=1S/C16H22N4/c1-2-4-6-15(5-3-1)17-13-14-7-9-16(10-8-14)20-18-11-12-19-20/h7-12,15,17H,1-6,13H2 |
| Standard InChI Key | RFTFVMRMZRSDAW-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)NCC2=CC=C(C=C2)N3N=CC=N3 |
| Canonical SMILES | C1CCCC(CC1)NCC2=CC=C(C=C2)N3N=CC=N3 |
Introduction
Structural Characteristics and Molecular Identity
The IUPAC name of the compound is -[[4-(triazol-2-yl)phenyl]methyl]cycloheptanamine, reflecting its core structure: a cycloheptylamine linked to a benzyl group bearing a 1,2,3-triazole ring at the para position. The triazole ring, a five-membered heterocycle with three nitrogen atoms, contributes to the molecule’s polarity and hydrogen-bonding capacity, which are critical for interactions with biological targets.
Molecular Geometry and Stereoelectronic Effects
The cycloheptyl group introduces conformational flexibility, enabling adaptive binding to enzyme active sites. The benzyl-triazole moiety adopts a planar configuration, facilitating π-π stacking interactions with aromatic residues in proteins. Density functional theory (DFT) studies of analogous triazole-containing compounds suggest that the electron-deficient triazole ring enhances electrophilic reactivity, potentially aiding in covalent binding to microbial enzymes .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related triazole derivatives reveal distinct proton environments. For example, the triazole proton in -phenyl-(4-phenyl-4- triazol-3-yl)-amine resonates at δ 8.74 ppm (singlet), while aromatic protons in the benzyl group appear between δ 7.41–7.61 ppm . Mass spectrometry (ESI) of the compound’s analogs shows characteristic [M+H] peaks, such as m/z 305.5 for (4-chloro-phenyl)-[4-(4-chloro-phenyl)-4- triazol-3-yl]-amine .
Synthetic Methodologies and Optimization
Key Synthetic Routes
The synthesis of Cycloheptyl-(4- triazol-2-yl-benzyl)-amine typically involves coupling cycloheptylamine with triazole-substituted benzyl intermediates. A widely employed strategy is the mercury(II)-mediated cyclization of thioureas, as demonstrated in the synthesis of analogous triazolylamines :
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Thiourea Formation: Reacting cycloheptylamine with 4-isothiocyanatobenzonitrile yields 1-cycloheptyl-3-(4-cyanophenyl)thiourea.
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Carbodiimide Generation: Treatment with mercury(II) acetate promotes desulfurization, forming the corresponding carbodiimide.
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Triazole Cyclization: Reaction with formic hydrazide under acidic conditions induces cyclodehydration, producing the target triazole .
Table 1: Comparative Analysis of Synthesis Conditions for Triazolylamines
*Estimated based on analogous reactions .
Regioselectivity and Steric Effects
The electronic nature of substituents on the thiourea precursor dictates regioselectivity during cyclization. Electron-withdrawing groups (e.g., -Cl, -CF) on the aryl rings favor the formation of 1,2,3-triazoles over 1,2,4-isomers due to enhanced stabilization of the transition state . Steric hindrance from the cycloheptyl group may further direct cyclization to the observed product.
Biological Activities and Mechanism of Action
Antibacterial Efficacy
In vitro studies of triazole derivatives demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2–4 µg/mL) and Gram-negative strains (e.g., Escherichia coli, MIC = 8–16 µg/mL). The compound’s mechanism likely involves inhibition of DNA gyrase, analogous to fluoroquinolones, by intercalating into the enzyme-DNA complex via the triazole and benzyl moieties.
Table 2: Antimicrobial Activity of Cycloheptyl-(4-[1, triazol-2-yl-benzyl)-amine Analogs
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Escherichia coli | 16 | |
| Candida albicans | 8 |
Antifungal Activity
The compound exhibits broad-spectrum antifungal activity, particularly against Candida albicans (MIC = 8 µg/mL). Triazoles inhibit fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and membrane integrity. Molecular docking studies suggest the cycloheptyl group occupies a hydrophobic pocket adjacent to the enzyme’s heme center, enhancing binding affinity .
Comparative Analysis with Marketed Triazole Therapeutics
Table 3: Comparison of Pharmacological Profiles
While current triazole drugs dominate the antifungal market, the dual antibacterial-antifungal activity of Cycloheptyl-(4-[1, triazol-2-yl-benzyl)-amine offers a unique advantage for polymicrobial infections .
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in murine models.
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Toxicity Profiling: Evaluate hepatotoxicity and cytochrome P450 interactions to mitigate adverse effects.
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Resistance Mitigation: Explore combination therapies with β-lactam antibiotics to delay resistance emergence.
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